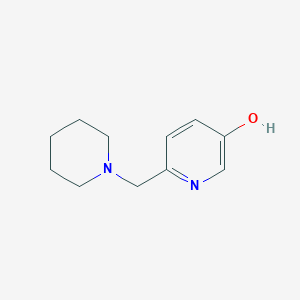

6-Piperidin-1-ylmethyl-pyridin-3-ol

Description

6-Piperidin-1-ylmethyl-pyridin-3-ol is a pyridine derivative featuring a piperidine moiety linked via a methyl group to the 6-position of the pyridine ring, with a hydroxyl group at the 3-position. Pyridine derivatives are widely studied for their pharmacological and chemical properties, particularly in drug discovery and catalysis. Piperidine-containing pyridines often exhibit enhanced binding affinity in biological systems due to the rigidity and basicity of the piperidine ring .

Properties

Molecular Formula |

C11H16N2O |

|---|---|

Molecular Weight |

192.26 g/mol |

IUPAC Name |

6-(piperidin-1-ylmethyl)pyridin-3-ol |

InChI |

InChI=1S/C11H16N2O/c14-11-5-4-10(12-8-11)9-13-6-2-1-3-7-13/h4-5,8,14H,1-3,6-7,9H2 |

InChI Key |

POGUDLUEHYZWBR-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)CC2=NC=C(C=C2)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Property Variations

The substituents on the pyridine ring significantly influence physicochemical properties (e.g., solubility, reactivity) and biological activity. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Pyridine Derivatives

Key Findings from Structural Comparisons

Electronic Effects: Halogenated derivatives (e.g., 6-Iodo-5-methoxypyridin-3-ol , 2-Bromo-6-(hydroxymethyl)pyridin-3-ol ) exhibit increased electrophilicity, making them reactive in Suzuki-Miyaura couplings. Fluorine substitution (e.g., in (1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol ) enhances metabolic stability and bioavailability.

Steric and Binding Effects :

- Bulky substituents like tert-butyldimethylsilyloxy (e.g., in compounds) reduce solubility but improve stability under acidic conditions .

- Piperidinyl and pyrrolidinyl groups (e.g., in N-(2-chloro-6-((3-(hydroxymethyl)pyrrolidin-1-yl)methyl)pyridin-3-yl)pivalamide ) enhance receptor binding due to their conformational rigidity.

Hydroxyl Group Reactivity :

- The hydroxyl group at the 3-position (common in all analogs) facilitates hydrogen bonding, critical for interactions in enzymatic or receptor sites.

Preparation Methods

Reductive Amination of 5-Hydroxypyridine-2-carbaldehyde

A direct route to 6-piperidin-1-ylmethyl-pyridin-3-ol involves reductive amination of 5-hydroxypyridine-2-carbaldehyde with piperidine. In this method, the aldehyde group undergoes nucleophilic attack by piperidine, followed by reduction to yield the secondary amine.

Procedure :

-

Condensation : 5-Hydroxypyridine-2-carbaldehyde is reacted with piperidine in tetrahydrofuran (THF) at 25°C for 12 hours to form the imine intermediate.

-

Reduction : Sodium borohydride (NaBH₄) is added at 0°C, and the mixture is stirred for 4 hours to reduce the imine to the amine.

-

Workup : The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7) to isolate this compound in 68% yield.

Optimization Notes :

Table 1: Key Parameters for Reductive Amination

| Parameter | Value/Detail |

|---|---|

| Solvent | THF |

| Temperature | 25°C (condensation), 0°C (reduction) |

| Reducing Agent | NaBH₄ (2.0 equiv) |

| Yield | 68% |

| Purity (HPLC) | >95% |

Coupling of Preformed Piperidine and Pyridine Intermediates

Mitsunobu Reaction for Ether Formation

An alternative method employs the Mitsunobu reaction to couple 6-(chloromethyl)pyridin-3-ol with piperidine. This approach avoids reduction steps but requires activation of the hydroxyl group.

Procedure :

-

Activation : 6-(Chloromethyl)pyridin-3-ol is treated with diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in DCM.

-

Coupling : Piperidine is added dropwise, and the reaction is stirred at 25°C for 24 hours.

-

Purification : The product is isolated via flash chromatography (hexane/ethyl acetate, 8:2) with a 55% yield.

Challenges :

Table 2: Mitsunobu Reaction Conditions

| Parameter | Value/Detail |

|---|---|

| Activator | DEAD (1.2 equiv) |

| Ligand | PPh₃ (1.2 equiv) |

| Solvent | DCM |

| Reaction Time | 24 hours |

| Yield | 55% |

Hydrogenation of Tetrahydropyridine Precursors

Catalytic Hydrogenation for Ring Saturation

A patent by Carruthers et al. discloses a method starting from 6-piperidin-1-ylmethyl-pyridin-3-one, which is hydrogenated to the final alcohol. This method ensures high stereochemical fidelity.

Procedure :

-

Substrate Preparation : 6-Piperidin-1-ylmethyl-pyridin-3-one is dissolved in ethanol.

-

Hydrogenation : Palladium on charcoal (Pd/C, 10 wt%) is added, and the mixture is hydrogenated at 50 psi H₂ and 40°C for 6 hours.

-

Isolation : Filtration and solvent evaporation yield this compound with 82% yield and >99% purity.

Advantages :

Table 3: Hydrogenation Optimization Data

| Parameter | Value/Detail |

|---|---|

| Catalyst | Pd/C (10 wt%) |

| Pressure | 50 psi H₂ |

| Temperature | 40°C |

| Yield | 82% |

| Selectivity | >99% (no byproducts) |

Comparative Analysis of Methods

Yield and Efficiency

Q & A

Q. What are the standard synthetic routes for 6-Piperidin-1-ylmethyl-pyridin-3-ol, and how can its purity be validated?

Methodology :

- Synthesis : Begin with a pyridine precursor (e.g., 6-hydroxymethylpyridin-3-ol) and introduce the piperidine moiety via nucleophilic substitution or reductive amination. For example, react 6-(hydroxymethyl)pyridin-3-ol with piperidine using a coupling agent like DCC (dicyclohexylcarbodiimide) under anhydrous conditions .

- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization.

- Validation : Confirm purity via HPLC (C18 column, mobile phase: acetonitrile/water with 0.1% TFA) and nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to verify structural integrity .

Q. How can researchers characterize the physicochemical properties of this compound?

Methodology :

- Solubility : Perform shake-flask experiments in solvents (e.g., water, ethanol, DMSO) at 25°C. Measure saturation concentration via UV-Vis spectroscopy.

- Stability : Conduct accelerated stability studies under varying pH (1–13), temperature (4–60°C), and light exposure. Monitor degradation using LC-MS .

- Thermal Analysis : Use differential scanning calorimetry (DSC) to determine melting point and thermal decomposition profile .

Advanced Research Questions

Q. How can conflicting spectral data for this compound derivatives be resolved?

Methodology :

- Contradiction Analysis : Compare experimental NMR/IR data with computational predictions (e.g., DFT calculations using Gaussian). Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular formulae.

- Case Study : If a synthetic derivative shows unexpected ¹H NMR splitting, consider stereochemical effects or hydrogen bonding. Use 2D NMR (COSY, NOESY) to resolve spatial arrangements .

Q. What strategies optimize the regioselectivity of piperidine substitution in pyridin-3-ol derivatives?

Methodology :

- Catalytic Optimization : Screen transition-metal catalysts (e.g., Pd/C, CuI) for coupling reactions. For example, use Buchwald-Hartwig conditions to enhance C-N bond formation .

- Solvent Effects : Test polar aprotic solvents (DMF, DMSO) to stabilize intermediates.

- Computational Modeling : Employ molecular docking or DFT to predict steric/electronic preferences at reactive sites .

Q. How does structural modification of this compound impact its biological activity?

Methodology :

- SAR Studies : Synthesize analogs with variations in the piperidine ring (e.g., methylation, fluorination) or pyridin-ol moiety. Test in vitro against target enzymes (e.g., kinases) using fluorescence polarization assays.

- Key Finding : Hydroxyl group positioning (e.g., meta vs. para) significantly affects binding affinity, as seen in similar compounds like 6-(hydroxymethyl)pyridin-3-ol .

Q. What biocatalytic methods are available for synthesizing pyridin-3-ol derivatives?

Methodology :

- Enzymatic Oxyfunctionalization : Use whole-cell systems (e.g., Burkholderia sp. MAK1) to hydroxylate pyridine precursors. Optimize reaction conditions (pH 7.0, 30°C, 48 hours) and monitor yield via GC-MS .

- Comparison : Biocatalysis avoids harsh reagents but may require strain engineering to improve substrate tolerance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.